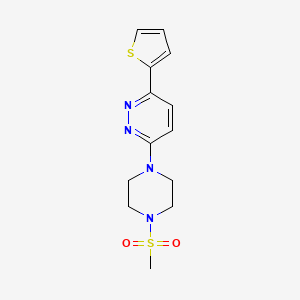![molecular formula C17H17N5O2S2 B6529148 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 946238-95-5](/img/structure/B6529148.png)
3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (3-PSTP) is a novel heterocyclic compound that has been studied extensively due to its potential applications in pharmaceuticals, agrochemicals, and other areas. 3-PSTP has been shown to possess a wide range of biological activities, including antifungal, antibacterial, antimalarial, and anti-inflammatory properties. In addition, 3-PSTP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Applications De Recherche Scientifique
3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has been studied extensively for its potential applications in a wide range of scientific research areas. It has been studied for its potential use in the development of novel pharmaceuticals, agrochemicals, and other chemical compounds. In addition, this compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Mécanisme D'action
The exact mechanism of action of 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is not yet fully understood. However, it is believed that this compound binds to specific receptors on the surface of cells and activates certain signaling pathways, which then leads to the activation of various cellular processes. For example, this compound has been shown to activate the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has antifungal, antibacterial, antimalarial, and anti-inflammatory properties. In addition, this compound has been shown to possess antioxidant, anti-apoptotic, and anti-angiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost and availability. In addition, this compound is relatively stable and has a long shelf life. However, this compound can be toxic in high concentrations and may not be suitable for use in certain experiments.
Orientations Futures
For research on 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine include further investigation into its potential applications in the development of novel pharmaceuticals, agrochemicals, and other chemical compounds. In addition, further research is needed to determine the exact mechanism of action of this compound and to identify potential new therapeutic targets. Other potential future directions include exploring the effects of this compound on other diseases, such as diabetes, and investigating its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can be synthesized using a variety of methods. One of the most commonly used methods is the condensation reaction of pyridine-3-sulfonyl chloride and piperazine. This reaction produces a 1,4-dihydropyridine intermediate, which is then reacted with thiophene-2-carbaldehyde to yield this compound. Other methods of synthesis include the reaction of pyridine-3-sulfonyl chloride and piperazine with thiophene-2-carbaldehyde and the reaction of pyridine-3-sulfonyl chloride and piperazine with thiophene-2-carboxaldehyde.
Propriétés
IUPAC Name |
3-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c23-26(24,14-3-1-7-18-13-14)22-10-8-21(9-11-22)17-6-5-15(19-20-17)16-4-2-12-25-16/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTBHHFKSIOSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529070.png)
![3-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529075.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B6529079.png)
![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6529084.png)
![3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529091.png)
![3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529099.png)
![3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine](/img/structure/B6529110.png)
![3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine](/img/structure/B6529116.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529122.png)

![3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529140.png)
![methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate](/img/structure/B6529159.png)
![N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6529161.png)
![N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529162.png)